molecular formula C21H22N4O4 B11984032 N'-(3-Ethoxy-2-hydroxybenzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide CAS No. 303104-14-5

N'-(3-Ethoxy-2-hydroxybenzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B11984032
CAS No.: 303104-14-5
M. Wt: 394.4 g/mol
InChI Key: LQILHZSZDZVVEO-WSDLNYQXSA-N
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Description

N'-(3-Ethoxy-2-hydroxybenzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide is a useful research compound. Its molecular formula is C21H22N4O4 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
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Biological Activity

N'-(3-Ethoxy-2-hydroxybenzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

  • Chemical Formula: C21H22N4O4
  • Molecular Weight: 394.4 g/mol
  • CAS Number: 303104-14-5

The structure features a pyrazole ring substituted with ethoxy, hydroxy, and methoxy groups, which contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities, including:

  • Anti-Cancer Properties: Studies have shown that it may induce apoptosis in various cancer cell lines. Specifically, it has been found to modulate pathways involving integrin beta 4 in human umbilical vein endothelial cells (HUVECs), leading to programmed cell death.
  • Anti-Inflammatory Effects: The compound has demonstrated potential in reducing inflammation markers, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in combating infections .

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction:
    • The compound activates apoptotic pathways by interacting with specific proteins involved in cell survival and death.
    • Integrin beta 4 is a critical target; modulation of its activity can lead to increased apoptosis in endothelial cells.
  • Anti-inflammatory Mechanisms:
    • It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .
  • Interaction with Biological Targets:
    • The presence of functional groups allows the compound to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity.

Synthesis

The synthesis of this compound typically involves:

  • Condensation Reactions:
    • The compound is synthesized through condensation reactions involving hydrazine derivatives and aldehydes or ketones.
    • The nucleophilic attack of the hydrazine moiety on carbonyl carbons leads to the formation of hydrazones, crucial for generating various derivatives with distinct biological activities.

Comparative Analysis with Similar Compounds

A comparison of structurally similar compounds reveals varying biological activities:

Compound NameStructure FeaturesBiological Activity
N'-(3-Hydroxybenzylidene)-5-(1-naphthyl)-1H-pyrazole-3-carbohydrazideHydroxy group on benzylideneInduces apoptosis in endothelial cells
N'-(2-Hydroxybenzylidene)-5-(4-chlorophenyl)-1H-pyrazole-3-carbohydrazideChlorine substitutionPotential anti-inflammatory activity
N'-(4-Methoxybenzylidene)-5-(phenyl)-1H-pyrazole-3-carbohydrazideMethoxy group on benzylideneExhibits antimicrobial properties

This table highlights how variations in substitution patterns influence biological activity, with this compound standing out due to its unique properties.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Cancer Cell Studies:
    • In vitro studies demonstrated that treatment with this compound led to significant apoptosis in HUVECs through integrin modulation.
  • Inflammation Models:
    • Experimental models showed a marked reduction in inflammatory markers when treated with derivatives of this compound compared to standard anti-inflammatory drugs like dexamethasone .
  • Microbial Efficacy:
    • Research indicated that related pyrazole derivatives exhibited potent antimicrobial properties against various pathogens, supporting further investigation into this compound's potential as an antimicrobial agent .

Properties

CAS No.

303104-14-5

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-4-methyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N4O4/c1-4-29-17-7-5-6-15(20(17)26)12-22-25-21(27)19-13(2)18(23-24-19)14-8-10-16(28-3)11-9-14/h5-12,26H,4H2,1-3H3,(H,23,24)(H,25,27)/b22-12+

InChI Key

LQILHZSZDZVVEO-WSDLNYQXSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=C(C(=NN2)C3=CC=C(C=C3)OC)C

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)C2=C(C(=NN2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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